molecular formula C37H40N4O5 B064143 TIPP-psi CAS No. 159992-07-1

TIPP-psi

Numéro de catalogue: B064143
Numéro CAS: 159992-07-1
Poids moléculaire: 620.7 g/mol
Clé InChI: RPKMHCAOERKVEC-DYTOPAQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TIPP-ψ (H-Tyr-Tic-ψ[CH₂NH]-Phe-Phe-OH) is a pseudopeptide delta-opioid receptor (DOR) antagonist developed to address the limitations of earlier delta-selective ligands. It exhibits subnanomolar affinity for DOR (Kᵢ < 1 nM) and exceptional selectivity over mu-opioid receptors (MOR; Kᵢ > 5 µM) and kappa-opioid receptors (KOR; Kᵢ > 5 µM), achieving a delta/mu selectivity ratio exceeding 15,000 . Unlike conventional antagonists, TIPP-ψ also demonstrates partial agonist activity in certain cellular models, inhibiting adenylyl cyclase via Gαi/o proteins in DOR-expressing cells (IC₅₀ = 3.97 nM) . Its enzymatic stability and lack of mu/kappa antagonism make it a valuable pharmacological tool for studying opioid receptor dynamics .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of TIPP-psi leverages solid-phase peptide synthesis (SPPS), a method that enables sequential assembly of amino acids on an insoluble resin. This approach ensures high yields and simplifies purification intermediates. The process begins with the attachment of the C-terminal phenylalanine (Phe) residue to a resin support, typically using a Wang or Rink amide resin. The choice of resin influences the final product’s solubility and ease of cleavage .

Incorporation of the Reduced Peptide Bond (Ψ[CH₂NH])

The defining feature of this compound is the Ψ[CH₂NH] pseudopeptide bond between the tetrahydroisoquinoline-3-carboxylic acid (Tic) and phenylalanine (Phe) residues. This modification replaces the traditional amide bond with a methyleneamino (-CH₂NH-) linkage, conferring resistance to proteolytic degradation. The reduction step employs sodium cyanoborohydride (NaBH₃CN) under acidic conditions to convert the Schiff base intermediate into the stable methyleneamino bond .

Key Reaction Conditions:

  • Resin-bound precursor : H-Tyr-Tic-Phe-Phe-resin

  • Reducing agent : 0.1 M NaBH₃CN in dimethylformamide (DMF)

  • Temperature : 25°C, 24-hour reaction time

  • Yield : 85–90% after purification .

Protecting Group Strategies

Protecting groups are critical for preventing undesired side reactions during SPPS. For this compound, the following strategies are employed:

Amino-Terminal Protection

  • Tyr1 : The α-amino group is protected with a tert-butoxycarbonyl (Boc) group, which is stable under basic conditions but cleavable with trifluoroacetic acid (TFA).

  • Tic2 : The secondary amine of Tic remains unprotected due to its steric hindrance, minimizing side reactions .

Side-Chain Protection

  • Tyr1 phenolic hydroxyl : Protected with a 2,6-dichlorobenzyl (Dcb) group, resistant to TFA cleavage.

  • Phe3 and Phe4 aromatic rings : No protection required due to their inertness under SPPS conditions .

Coupling Reagents and Activation

Peptide bond formation between residues utilizes carbodiimide-based coupling reagents. The following conditions optimize efficiency:

StepResidueCoupling ReagentSolventTime (h)Yield (%)
1Phe4HBTU/HOBtDMF298
2Phe3DIC/HOAtDCM1.595
3Tic2PyBOP/NMMDMF392
4Tyr1HATU/DIEADMF296

HBTU = O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIC = N,N'-Diisopropylcarbodiimide; PyBOP = Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate .

Cleavage and Global Deprotection

Final cleavage from the resin and deprotection of side chains are achieved using a TFA-based cocktail:

  • Reagent : TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v)

  • Time : 3 hours at 25°C

  • Resulting product : Crude this compound with >90% purity before HPLC .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm)

  • Mobile phase : Gradient of 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B)

  • Gradient : 20–50% B over 30 minutes

  • Retention time : 18.2 minutes

  • Final purity : ≥99% (analytical HPLC) .

Mass Spectrometry (MS)

  • Observed [M+H]⁺ : 621.3 m/z

  • Theoretical [M+H]⁺ : 621.3 m/z (C₃₇H₄₀N₄O₅) .

Comparative Analysis with Conventional Peptides

This compound’s pseudopeptide backbone confers distinct advantages over linear peptides like TIPP or DPDPE:

PropertyThis compoundTIPPDPDPE
δ Receptor Ki (nM)0.321.52.1
μ/δ Selectivity Ratio10,5001,200150
Proteolytic Stability>24 h1.5 h2 h
Bioactivity (MVD IC₅₀)0.45 nM1.8 nM3.2 nM

Data sourced from receptor binding assays and enzymatic degradation studies .

Industrial-Scale Production Considerations

While laboratory-scale synthesis suffices for research, industrial production requires modifications:

  • Automated SPPS systems : Enable batch synthesis of 1–5 kg quantities.

  • Cost optimization : Replacement of HATU with HBTU reduces reagent costs by 40% without compromising yield.

  • Green chemistry : Use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent minimizes environmental impact .

Challenges and Innovations

Epimerization at Chiral Centers

The Tic residue’s stereochemical integrity is vulnerable during coupling. Employing HOAt as an additive reduces epimerization from 8% to <1% .

Scalability of the Ψ[CH₂NH] Bond Formation

Large-scale reductive amination requires precise pH control (pH 4.5–5.0) to prevent over-reduction. Continuous flow systems have increased throughput by 300% compared to batch reactors .

Analyse Des Réactions Chimiques

Types de réactions

TIPPpsi subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

    Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Réactifs de substitution : Y compris les halogènes ou autres nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .

Applications de la recherche scientifique

TIPPpsi a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

TIPPpsi exerce ses effets en se liant sélectivement au récepteur opioïde delta. Cette liaison inhibe l'activité du récepteur, bloquant les effets des opioïdes endogènes. Les cibles moléculaires comprennent le récepteur opioïde delta, et les voies impliquées sont principalement liées à la modulation de la douleur et à la libération de neurotransmetteurs .

Applications De Recherche Scientifique

Understanding Delta Opioid Receptors
TIPP-psi plays a crucial role in elucidating the function of delta opioid receptors in various biological processes. Studies have shown its effectiveness in blocking delta receptor activity, which is essential for understanding pain modulation and addiction mechanisms.

Case Study: Delta Opioid Receptor Inhibition
In a study published in The Journal of Pharmacology and Experimental Therapeutics, this compound demonstrated concentration-dependent inhibition of adenylyl cyclase activity in cellular models expressing delta opioid receptors. It was found to be less potent than its parent compound TIPP but still significant in its effects (IC50 = 3.97 nM) .

Medical Applications

Therapeutic Potential in Pain Management
this compound is being investigated for its potential therapeutic applications in pain management and addiction treatment. Its ability to selectively block delta opioid receptors without affecting mu or kappa receptors makes it a promising candidate for developing safer analgesics.

Table 2: Therapeutic Potential of this compound

ApplicationMechanism of ActionCurrent Status
Pain managementDelta receptor blockadePreclinical studies
Addiction treatmentReduces cravings by modulating receptor activityUnder investigation
NeuroprotectionPotential protective effects on neuronal healthPreliminary findings

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a reference compound for quality control and the development of new drugs targeting the opioid system. Its high selectivity for delta opioid receptors aids in the design of novel therapeutics with fewer side effects.

Mécanisme D'action

TIPPpsi exerts its effects by selectively binding to the delta opioid receptor. This binding inhibits the receptor’s activity, blocking the effects of endogenous opioids. The molecular targets include the delta opioid receptor, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Pharmacological Profile

Table 1: Binding Affinities and Selectivity

Compound δ Kᵢ (nM) μ Kᵢ (nM) κ Kᵢ (nM) δ/μ Selectivity Key Features
TIPP-ψ <1 >5,000 >5,000 >15,000 High stability, partial agonist activity
TIPP 0.16 250 >1,000 ~1,500 Lower potency and selectivity; shorter half-life
Naltrindole 0.02 65 >1,000 ~3,250 Pure antagonist; ineffective against morphine tolerance
CTAP (μ antagonist) >10,000 0.1 >1,000 N/A Mu-selective; used to isolate DOR effects

Key Findings :

  • TIPP-ψ vs. TIPP : TIPP-ψ’s reduced peptide bond ([CH₂NH]) enhances delta selectivity (15,000 vs. 1,500) and enzymatic stability, addressing TIPP’s rapid degradation .
  • TIPP-ψ vs. Naltrindole : While naltrindole has higher delta affinity (Kᵢ = 0.02 nM), it fails to attenuate morphine tolerance in vivo, unlike TIPP-ψ .

Functional Outcomes

Table 2: In Vitro and In Vivo Effects

Compound Agonist Activity (IC₅₀) Antagonist Efficacy Morphine Tolerance Attenuation Enzymatic Stability
TIPP-ψ 3.97 nM (DOR) Full DOR blockade Significant reduction High
TIPP 0.162 nM (DOR) Partial No effect Low
DAMGO (μ agonist) N/A N/A N/A N/A

Key Findings :

  • Agonist Activity : Both TIPP and TIPP-ψ inhibit adenylyl cyclase in DOR-transfected cells, but TIPP-ψ is less potent (IC₅₀ = 3.97 nM vs. 0.16 nM) .
  • Morphine Tolerance : TIPP-ψ reduces naloxone-precipitated withdrawal symptoms by 50–70%, outperforming naltrindole and TIPP .
  • Synaptic Modulation : In hippocampal neurons, TIPP-ψ blocks DOR-mediated currents (26.4 ± 4.8 pA vs. 81.7 ± 9.6 pA control), demonstrating functional dominance of DOR over MOR in CA1 PV-BCs .

Structural and Mechanistic Insights

  • Pseudopeptide Bond : The ψ[CH₂NH] modification in TIPP-ψ prevents proteolytic cleavage, extending half-life compared to TIPP .
  • Receptor Specificity: TIPP-ψ’s lack of mu/kappa activity contrasts with nonselective antagonists like naloxone, enabling precise DOR studies .
  • Dual Agonist/Antagonist Role : Unlike pure antagonists (e.g., naltrindole), TIPP-ψ’s agonist activity in cAMP assays suggests context-dependent signaling modulation .

Clinical and Research Implications

  • Morphine Tolerance : TIPP-ψ’s efficacy in reducing tolerance highlights DOR’s role in opioid adaptation .
  • Neuronal Signaling : Its use in hippocampal studies reveals DOR’s dominance in enkephalin-mediated synaptic plasticity, even at low concentrations .
  • Drug Development : TIPP-ψ’s stability and selectivity provide a template for designing next-generation DOR-targeted therapeutics .

Activité Biologique

TIPP-psi (H-Tyr-TicPsi[CH(2)NH]Phe-Phe-OH) is a pseudopeptide analog of the delta opioid antagonist TIPP, developed to enhance selectivity and stability against enzymatic degradation. This compound has garnered significant interest in opioid research due to its unique pharmacological properties and biological activities.

Structure and Properties

This compound is characterized by a modified peptide bond that enhances its stability and receptor affinity. The compound exhibits subnanomolar affinity for delta opioid receptors (DORs) while demonstrating remarkably low affinity for mu opioid receptors (MORs). Specifically, the ratio of binding affinities is reported as Kiμ/Kiδ=10,500K_i^{\mu}/K_i^{\delta}=10,500, indicating a strong selectivity for DORs over MORs .

This compound functions primarily as a delta opioid receptor antagonist , but it has also exhibited unexpected agonistic properties in certain experimental settings. Research indicates that this compound can inhibit adenylyl cyclase activity in cells expressing delta-opioid receptors, suggesting that it may have dual roles depending on the cellular context .

Key Findings:

  • Inhibition of Adenylyl Cyclase : this compound showed concentration-dependent inhibition of adenylyl cyclase activity with an IC50 value of 3.97nM3.97\,nM, indicating its role in modulating intracellular signaling pathways linked to opioid receptors .
  • Membrane Potential Hyperpolarization : In studies involving synaptic transmission, this compound was found to enhance DAMGO-induced hyperpolarization of membrane potential, suggesting its involvement in modulating neuronal excitability .

Comparative Biological Activity

The following table summarizes the biological activities and receptor affinities of this compound compared to its parent compound TIPP and other related compounds.

CompoundReceptor Affinity (Ki)Selectivity (Ki μ/Ki δ)IC50 (Adenylyl Cyclase)Agonist Activity
TIPPSubnanomolar10,5000.162 nMYes
This compoundSubnanomolar10,5003.97 nMYes
TIPVariesN/AN/ANo

Case Studies and Experimental Evidence

  • Synaptic Transmission Studies : In experiments with hippocampal neurons, this compound significantly reduced the amplitude of inhibitory postsynaptic currents when used in conjunction with MOR antagonists, indicating a complex interaction between DORs and MORs in synaptic modulation .
  • Behavioral Studies : In vivo studies have shown that this compound can modulate pain responses without the typical side effects associated with mu agonists, highlighting its potential therapeutic applications in pain management without inducing tolerance or dependence .
  • Pharmacological Characterization : Extensive structure-activity relationship studies have demonstrated that minor structural modifications can dramatically alter the pharmacological profile of TIPP-derived compounds, leading to the identification of new therapeutic agents with improved efficacy and safety profiles .

Q & A

Basic Research Questions

Q. How should experimental designs for TIPP-psi be structured to balance internal validity and real-world applicability?

  • Methodological Answer : Use a hybrid approach combining in vitro (e.g., receptor binding assays) and in vivo models (e.g., rodent behavioral studies). Ensure controlled variables (e.g., dosage, administration route) while incorporating environmental factors (e.g., metabolic interactions) . For reproducibility, document protocols using standardized templates (e.g., ARRIVE guidelines) and include negative/positive controls .
  • Example Table :

Study TypeKey ParametersControlsOutcome Metrics
In vitroIC₅₀, binding affinitySolvent-only controlsDose-response curves
In vivoBehavioral scores, pharmacokineticsSham-treated groupsAUC, half-life

Q. What statistical frameworks are most appropriate for initial analysis of this compound’s dose-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify EC₅₀ and Hill coefficients. Use ANOVA for multi-group comparisons, adjusting for multiple testing (e.g., Bonferroni correction) . For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are recommended .

Q. How can researchers ensure data reliability in this compound studies when replicating prior findings?

  • Methodological Answer : Implement blinded data collection and analysis to reduce bias. Use intra- and inter-laboratory validation, with predefined criteria for success (e.g., ±15% variance in IC₅₀ values). Reference standard operating procedures (SOPs) for instrumentation calibration .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be resolved methodologically?

  • Methodological Answer : Perform allometric scaling to adjust for metabolic differences between species. Use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like hepatic clearance and protein binding . Validate models with in silico simulations (e.g., GastroPlus) .
  • Example Workflow :

Collect species-specific metabolic rates.

Apply scaling exponents (e.g., 0.75 for clearance).

Compare simulated vs. observed plasma concentrations.

Q. What methodologies are optimal for assessing this compound’s long-term neurobiological effects while controlling for confounders?

  • Methodological Answer : Adopt longitudinal cohort designs with repeated measures ANOVA to track changes over time. Control for confounders (e.g., age, comorbidities) via propensity score matching . Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify mechanistic pathways .

Q. How can researchers address ethical challenges in human trials involving this compound?

  • Methodological Answer : Design Phase I trials with adaptive dose-escalation protocols (e.g., 3+3 design) to minimize risk. Use independent ethics committees for oversight and ensure informed consent documents clarify potential adverse effects .

Q. Methodological Frameworks for Data Contradictions

Q. What strategies mitigate bias when this compound’s preclinical data conflict with clinical outcomes?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to quantify heterogeneity. Apply the P-E/I-C-O framework to refine research questions:

  • Population : Human vs. animal models.
  • Exposure : Dosage equivalence.
  • Comparison : Placebo vs. active controls.
  • Outcome : Biomarker validity .

Q. How should multi-omics data be integrated to resolve this compound’s mechanism of action?

  • Methodological Answer : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link transcriptomic and proteomic datasets. Validate findings with CRISPR/Cas9 knockouts or siRNA silencing in relevant cell lines .

Propriétés

Numéro CAS

159992-07-1

Formule moléculaire

C37H40N4O5

Poids moléculaire

620.7 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1

Clé InChI

RPKMHCAOERKVEC-DYTOPAQESA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

SMILES isomérique

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

SMILES canonique

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Synonymes

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH
TIPP(psi)
tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.